molecular formula C15H31N B8671929 N-decylpiperidine

N-decylpiperidine

Cat. No.: B8671929
M. Wt: 225.41 g/mol
InChI Key: GRAKHOCSWNZIPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Decylpiperidine (CAS 74493-19-9 for its N-oxide form) is a piperidine derivative featuring a 10-carbon alkyl chain (decyl group) attached to the nitrogen atom of the piperidine ring. Its molecular formula is C₁₅H₃₁N (base compound) or C₁₅H₃₁NO (N-oxide form) . The compound is primarily utilized in synthesizing quaternary ammonium salts, such as benzyl-decylpiperidinium chloride, which exhibit antimicrobial properties in disinfectants and preservatives . The decyl chain confers balanced hydrophobicity, enabling interactions with microbial membranes while retaining sufficient solubility for formulation .

Properties

Molecular Formula

C15H31N

Molecular Weight

225.41 g/mol

IUPAC Name

1-decylpiperidine

InChI

InChI=1S/C15H31N/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16/h2-15H2,1H3

InChI Key

GRAKHOCSWNZIPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-decylpiperidine can be synthesized through several methods. One common approach involves the alkylation of piperidine with decyl halides under basic conditions. The reaction typically proceeds as follows:

    Alkylation Reaction: Piperidine is reacted with decyl bromide or decyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Hydrogenation: Another method involves the hydrogenation of N-decylpyridine using a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-decylpiperidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-decylpiperidone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield secondary amines or primary amines depending on the reducing agent used.

    Substitution: this compound can participate in nucleophilic substitution reactions where the decyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, aryl halides, in the presence of a base

Major Products Formed

    Oxidation: N-decylpiperidone

    Reduction: Secondary amines, primary amines

    Substitution: Various substituted piperidines

Scientific Research Applications

N-decylpiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperidine derivatives, including this compound, are explored for their pharmacological properties. They are investigated for their potential use in developing new drugs.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of N-decylpiperidine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, piperidine derivatives are known to inhibit certain enzymes, affecting cellular processes like signal transduction and metabolism.

Comparison with Similar Compounds

N-Hexylpiperidine

  • Molecular Formula : C₁₁H₂₃N
  • Key Differences :
    • Shorter hexyl chain (6 carbons) reduces hydrophobicity compared to N-decylpiperidine.
    • Lower molecular weight (169.31 g/mol vs. 225.41 g/mol for this compound) impacts volatility and solubility.
  • Applications : Less effective in surfactant applications due to reduced lipid solubility, but may serve as intermediates in pharmaceutical synthesis .

N-Tetradecylpiperidine-N-Oxide

  • Molecular Formula: C₁₉H₃₉NO
  • The N-oxide group enhances polarity compared to the base this compound.
  • Applications : Used in detergent formulations where extreme hydrophobicity is advantageous .

N-(2-Hydroxyethyl)piperidine

  • Molecular Formula: C₇H₁₅NO
  • Key Differences :
    • Hydroxyethyl substituent introduces a polar hydroxyl group, increasing water solubility.
    • Lacks the long alkyl chain, limiting membrane-disruptive capabilities.
  • Applications : Primarily a pharmaceutical intermediate or solvent due to its polarity .

Benzyl-Decylpiperidinium Chloride

  • Structure : Quaternary ammonium salt derived from this compound and benzyl chloride.
  • Key Differences :
    • Positive charge enhances antimicrobial activity by disrupting microbial membranes.
    • Combines decyl chain hydrophobicity with benzyl group aromaticity for broad-spectrum efficacy.
  • Applications : Industrial disinfectants and preservatives .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Applications
This compound C₁₅H₃₁N 225.41 Decyl chain Antimicrobial agents, surfactants
N-Hexylpiperidine C₁₁H₂₃N 169.31 Hexyl chain Pharmaceutical intermediates
N-Tetradecylpiperidine-N-Oxide C₁₉H₃₉NO 297.52 Tetradecyl chain, N-oxide Detergents, emulsifiers
N-(2-Hydroxyethyl)piperidine C₇H₁₅NO 129.20 Hydroxyethyl group Solvents, drug synthesis
Benzyl-Decylpiperidinium Chloride C₂₂H₃₈ClN 364.00 Decyl chain, benzyl Disinfectants, preservatives

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